N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide
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Overview
Description
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide” is a complex organic compound. It has a molecular formula of C15H13F3N10 and an average mass of 390.326 Da . This compound belongs to the class of organic compounds known as phenylpyridazines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-triazolo[4,3-b]pyridazin-6-yl group, an azetidin-3-yl group, and a 1H-indole-5-carboxamide group . The exact 3D structure would require more specific information or computational modeling to determine.
Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3. It has a molar refractivity of 93.0±0.5 cm3, and a polar surface area of 93 Å2. It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Indolyl azetidinones, including N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide derivatives, were synthesized and tested for their anti-inflammatory properties. These compounds showed significant anti-inflammatory activity, with some of them being compared to non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (Kalsi et al., 1990).
Anticancer Potential
Compounds bearing the 1H-indol-3-yl structure, closely related to this compound, have been synthesized and evaluated for their anticancer properties. These compounds showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, indicating their potential as anticancer agents (Abdelhamid et al., 2016).
Antimicrobial and Antifungal Activities
Several derivatives, structurally similar to this compound, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds exhibited pronounced antimicrobial activity against a range of bacterial and fungal strains, showcasing their potential as antimicrobial agents (Bhuiyan et al., 2006).
Pharmacokinetics and Drug Development
Studies on the pharmacokinetics and antitumor activities of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one derivatives provide insights into their potential as novel drugs with activities comparable to existing anticancer agents. These studies can inform the development of this compound and related compounds (Stevens et al., 1987).
Future Directions
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-23(18(26)13-2-3-15-12(8-13)6-7-19-15)14-9-24(10-14)17-5-4-16-21-20-11-25(16)22-17/h2-8,11,14,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGYJWXCISDLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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